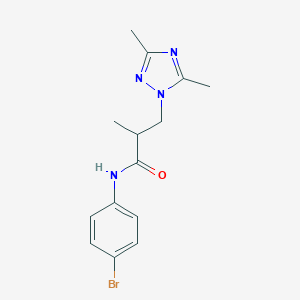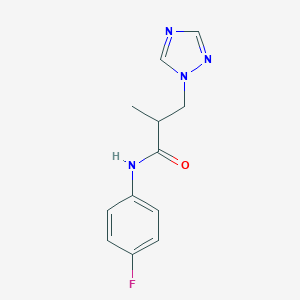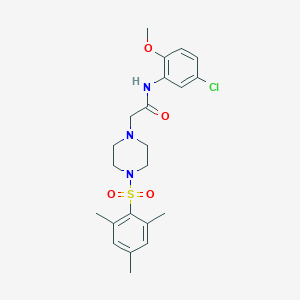
N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide, also known as ML352, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and neurological disorders. This compound has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, as well as the modulation of specific signaling pathways involved in neurological disorders. Additionally, this compound has been shown to have anti-inflammatory properties and can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide for lab experiments is its potent anti-cancer and neuroprotective activity, which makes it an attractive candidate for further study. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide, including further investigation of its mechanism of action and its potential therapeutic applications in other disease areas. Additionally, there is a need for the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Finally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
In conclusion, this compound is a promising chemical compound that has shown significant potential for the treatment of cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. However, the potential therapeutic benefits of this compound make it an attractive candidate for further study.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide involves a multi-step process that includes the reaction of 5-chloro-2-methoxyaniline with ethyl chloroacetate, followed by the reaction of the resulting compound with mesitylsulfonyl chloride and piperazine. The final product is obtained by the deprotection of the mesitylsulfonyl group.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by targeting specific pathways involved in the disease progression.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O4S/c1-15-11-16(2)22(17(3)12-15)31(28,29)26-9-7-25(8-10-26)14-21(27)24-19-13-18(23)5-6-20(19)30-4/h5-6,11-13H,7-10,14H2,1-4H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPWSLKRFSRWFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide](/img/structure/B500257.png)
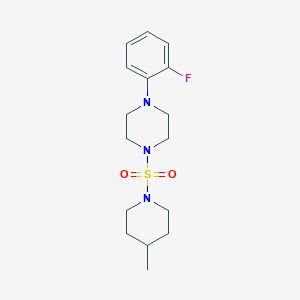

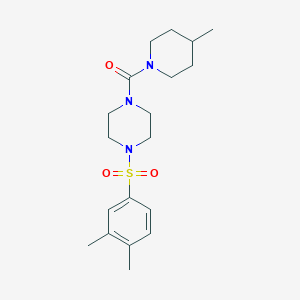

![1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane](/img/structure/B500266.png)
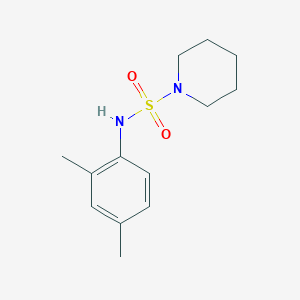

![[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B500271.png)


